molecular formula C11H14FNO2S B1185026 1-[(3-Fluorophenyl)sulfonyl]piperidine

1-[(3-Fluorophenyl)sulfonyl]piperidine

Cat. No.: B1185026
M. Wt: 243.296
InChI Key: UXXGDYWRASWFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)sulfonyl]piperidine is a sulfonamide derivative characterized by a piperidine ring linked to a 3-fluorophenyl group via a sulfonyl moiety. This compound belongs to a broader class of piperidine sulfonamides, which are studied for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects. The sulfonyl group enhances stability and interactions with biological targets, while the fluorine atom modulates electronic properties and lipophilicity .

Properties

Molecular Formula

C11H14FNO2S

Molecular Weight

243.296

IUPAC Name

1-(3-fluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H14FNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2

InChI Key

UXXGDYWRASWFES-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of piperidine sulfonamides are heavily influenced by substituents on the phenyl ring. Key comparisons include:

Compound Substituent(s) Biological Activity Index () Key Findings
1-(Phenylsulfonyl)piperidine None (plain phenyl) 1012 Baseline activity for sulfonamides
1-(p-Tolylsulfonyl)piperidine p-Methyl 1017 Increased activity due to methyl’s hydrophobicity
1-(p-Bromophenylsulfonyl)piperidine p-Bromo 213 Reduced activity, possibly due to steric hindrance
1-[(3-Fluorophenyl)sulfonyl]piperidine m-Fluoro Not listed Predicted enhanced metabolic stability and target affinity due to fluorine’s electronegativity
  • Fluorine vs. Nitro Groups : 1-[(2-Nitrophenyl)sulfonyl]piperidine (compound 2 in ) exhibited strong binding to carbonic anhydrase II/IX in docking studies. The nitro group’s electron-withdrawing nature enhances interactions with enzyme active sites, but may reduce metabolic stability compared to fluorine .
  • Fluorine vs. Chlorine : O-Substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine () showed potent butyrylcholinesterase inhibition (Ki < 0.1 mM). Chlorine’s larger size and lipophilicity may improve target binding but increase toxicity risks compared to fluorine .

Modifications on the Piperidine Ring

Additional substituents on the piperidine ring further diversify activity:

  • 4-Methylpiperidine Derivatives: Compounds like 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () demonstrated antibacterial activity.
  • Phenoxy Substituents: 1-[(3-Fluorophenyl)sulfonyl]-4-[4-(trifluoromethyl)phenoxy]piperidine () incorporates a trifluoromethyl phenoxy group, which may augment lipophilicity and CNS penetration due to the trifluoromethyl group’s strong electron-withdrawing effects .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Derivatives like [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid () incorporate carboxylic acid groups to improve water solubility. The lack of such groups in this compound suggests moderate solubility, typical of sulfonamides .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance the half-life of this compound compared to nitro- or chloro-substituted analogs .

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